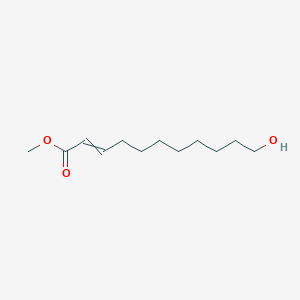
Methyl 11-hydroxyundec-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 11-hydroxyundec-2-enoate is a chemical compound with the molecular formula C12H22O3. It is an ester with a hydroxyl group and a double bond, making it a versatile compound in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 11-hydroxyundec-2-enoate can be synthesized through several methods. One common approach involves the Wittig-Horner reaction of triethyl phosphonate in water in the presence of potassium carbonate on the protected 9-hydroxynonanal . Another method includes the alkylation of enolate ions, where the nucleophilic enolate ion reacts with an electrophilic alkyl halide in an S_N2 reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to maximize yield and purity. The use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 11-hydroxyundec-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond can be reduced to form a saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as tosyl chloride (TsCl) can be used for substitution reactions
Major Products Formed
Oxidation: Formation of methyl 11-oxoundec-2-enoate.
Reduction: Formation of methyl 11-hydroxyundecanoate.
Substitution: Formation of various substituted esters depending on the reagent used
Scientific Research Applications
Methyl 11-hydroxyundec-2-enoate has several applications in scientific research:
Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 11-hydroxyundec-2-enoate involves its interaction with various molecular targets and pathways. The hydroxyl group and double bond allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl oleate: An ester with a similar structure but lacks the hydroxyl group.
Methyl 11-aminoundecanoate: Similar structure but contains an amino group instead of a hydroxyl group
Uniqueness
Methyl 11-hydroxyundec-2-enoate is unique due to its combination of a hydroxyl group and a double bond, which provides it with distinct reactivity and versatility in various chemical reactions and applications .
Properties
CAS No. |
65716-47-4 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
methyl 11-hydroxyundec-2-enoate |
InChI |
InChI=1S/C12H22O3/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h8,10,13H,2-7,9,11H2,1H3 |
InChI Key |
QNSCKFXSWFKXJR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















